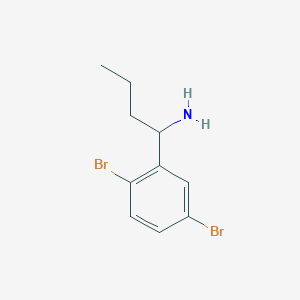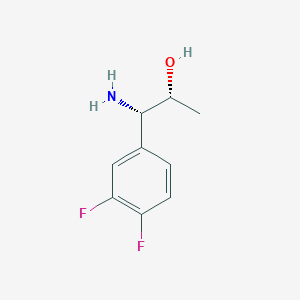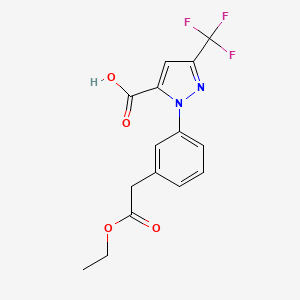
1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the ethoxy-oxoethyl group: This can be done through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of carboxylic acids or ketones.
Reduction: This can result in the formation of alcohols or amines.
Substitution: This can involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-(2-Methoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(methyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
1-(3-(2-Ethoxy-2-oxoethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. The ethoxy-oxoethyl group also contributes to its distinct chemical properties.
Propiedades
Fórmula molecular |
C15H13F3N2O4 |
|---|---|
Peso molecular |
342.27 g/mol |
Nombre IUPAC |
2-[3-(2-ethoxy-2-oxoethyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H13F3N2O4/c1-2-24-13(21)7-9-4-3-5-10(6-9)20-11(14(22)23)8-12(19-20)15(16,17)18/h3-6,8H,2,7H2,1H3,(H,22,23) |
Clave InChI |
ZFNVSXAPLOCTAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


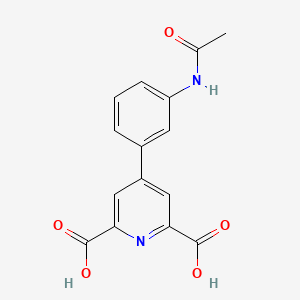
![11H-Benzo[b]fluoren-11-ol](/img/structure/B13046789.png)
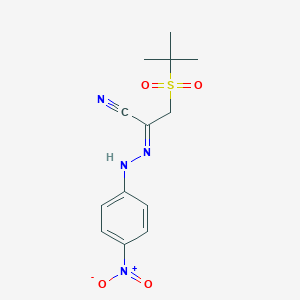
![(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046796.png)
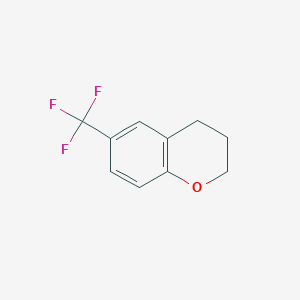
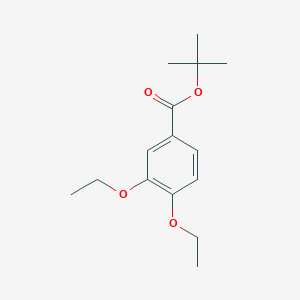


![6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13046819.png)



